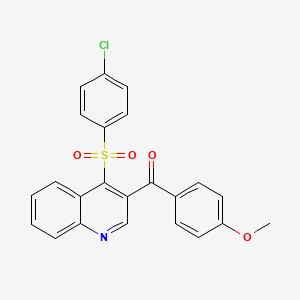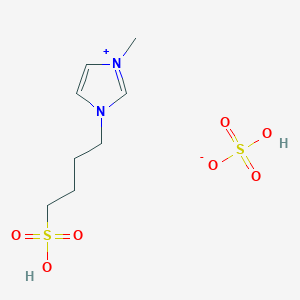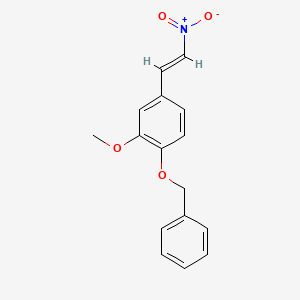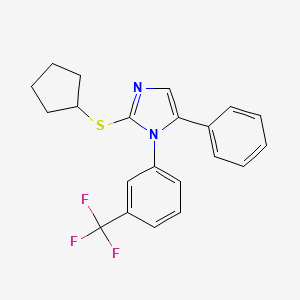
(4-((4-Chlorophenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinoline derivative, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .
Synthesis Analysis
Quinolines are synthesized through various methods. One of the commonest approaches used in drug discovery is the chemical modification of quinoline, resulting in improved therapeutic effects . A transition metal-free protocol has been developed for the synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Wissenschaftliche Forschungsanwendungen
Green Synthesis and Antibacterial Activity
Researchers have developed green synthesis methods for novel quinoxaline sulfonamides, demonstrating antibacterial activity against pathogens like Staphylococcus spp. and Escherichia coli. This method involves a catalyst-free procedure carried out in ethanol, highlighting an eco-friendly approach to producing sulfonamide derivatives with potential antibacterial properties (Alavi et al., 2017).
Radiosynthesis for BK Channel Activators
The compound has been utilized in the radiosynthesis of BK channel activators, such as [14C]XEN-D0401. This process involves ortho-lithiations and demonstrates a method for producing radiolabeled compounds for pharmacological research, highlighting its application in understanding BK channel activators and their potential therapeutic benefits (Kitson et al., 2010).
Synthesis and Reactivity Studies
The reactivity of similar sulfonyl compounds towards sulfur- and oxygen-containing nucleophiles has been studied, providing insights into the chemical properties and potential synthetic applications of such compounds. This research contributes to the broader understanding of sulfonyl compound chemistry and its applications in material science and organic synthesis (Pouzet et al., 1998).
Antimicrobial and Antiviral Activities
Sulfonamides derived from quinazolin-4(3H)ones have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the antimicrobial potential of sulfonamide derivatives and their relevance in developing new antimicrobial agents (Patel et al., 2010).
Antiproliferative Evaluation Against Cancer
3-Phenylquinolinylchalcone derivatives have been synthesized and assessed for their antiproliferative activities against cancer cell lines. Such studies are crucial for discovering new anticancer agents and understanding the structure-activity relationships that govern their efficacy (Tseng et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the field of quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4S/c1-29-17-10-6-15(7-11-17)22(26)20-14-25-21-5-3-2-4-19(21)23(20)30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKEOWKQJKXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2671123.png)
![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)


![(2-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2671129.png)



![N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide](/img/structure/B2671138.png)


![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)